Cas no 2228520-47-4 (2-(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclobutyl)ethan-1-amine)

2-(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclobutyl)ethan-1-amine structure
2228520-47-4 structure
Product Name:2-(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclobutyl)ethan-1-amine
CAS No:2228520-47-4
MF:C12H19N3
MW:205.299362421036
CID:6406518
PubChem ID:165948638
Update Time:2025-07-28

2-(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclobutyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclobutyl)ethan-1-amine
    • 2228520-47-4
    • 2-(1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclobutyl)ethan-1-amine
    • EN300-1774198
    • Inchi: 1S/C12H19N3/c13-8-7-12(5-2-6-12)11-9-3-1-4-10(9)14-15-11/h1-8,13H2,(H,14,15)
    • InChI Key: RDPNATYYRMDYAG-UHFFFAOYSA-N
    • SMILES: N1=C(C2CCCC=2N1)C1(CCN)CCC1

Computed Properties

  • Exact Mass: 205.157897619g/mol
  • Monoisotopic Mass: 205.157897619g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 54.7Ų

2-(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclobutyl)ethan-1-amine Pricemore >>

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2-(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclobutyl)ethan-1-amine Related Literature

Additional information on 2-(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclobutyl)ethan-1-amine

2-(1-{1H,4H,5H,6H-Cyclopentacpyrazol-3-yl}cyclobutyl)ethan-1-amine: A Comprehensive Overview

The compound with CAS No. 2228520-47-4, known as 2-(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclobutyl)ethan-1-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopentacpyrazole moiety fused with a cyclobutane ring system. The presence of the ethanamine group further enhances its potential for various applications in drug design and material science.

Recent studies have highlighted the importance of cyclopentacpyrazole derivatives in the development of novel therapeutic agents. The cyclopentacpyrazole core is known for its ability to act as a scaffold for various functional groups, making it highly versatile in chemical modifications. In the case of 2-(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclobutyl)ethan-1-amine, the integration of the cyclobutane ring introduces additional strain and rigidity to the molecule, which can significantly influence its pharmacokinetic properties.

One of the most promising aspects of this compound is its potential in drug delivery systems. Researchers have explored the use of cyclopentacpyrazole-containing molecules as carriers for targeted drug delivery due to their ability to encapsulate bioactive agents within their rigid framework. The ethanamine group in this compound further enhances its ability to interact with biological systems, making it a valuable candidate for drug design.

Moreover, the synthesis of 2-(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclobutyl)ethan-1-amine has been optimized through advanced methodologies. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of complex ring systems like cyclopentacpyrazole, reducing production costs and improving scalability. These developments have paved the way for large-scale production of this compound for various industrial applications.

In terms of biological activity, this compound has shown remarkable potential in modulating key cellular pathways. Preclinical studies have demonstrated its ability to inhibit enzymes involved in inflammatory responses and neurodegenerative diseases. The cyclobutane ring's unique electronic properties play a crucial role in these interactions, making it a valuable tool in medicinal chemistry.

Another area where 2-(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclobutyl)ethan-1-amine has shown promise is in materials science. Its rigid structure and ability to form stable complexes make it an ideal candidate for applications such as molecular recognition and sensor development. Researchers are actively exploring its use in creating advanced materials with tailored properties for specific industrial needs.

Despite its numerous advantages, the safety profile of this compound remains a critical area of investigation. Recent toxicological studies have focused on understanding its potential cytotoxicity and genotoxicity. Preliminary results suggest that while it exhibits low toxicity at therapeutic concentrations, further long-term studies are required to fully assess its safety profile.

In conclusion, 2-(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclobutyl)ethan-1

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